Cas no 18922-72-0 (2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE)

2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE Chemical and Physical Properties
Names and Identifiers
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- 2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE
- 2-(4-nitrophenyl)triazole
- 2-<4-Nitro-phenyl>-1.2.3-2H-triazol
- CS-0333746
- DAIISCIHCDYWAF-UHFFFAOYSA-N
- NSC-127460
- 18922-72-0
- AS-40034
- SCHEMBL6448561
- MFCD01104762
- 2-(4-nitrophenyl)-1,2,3-triazole
- DTXSID10299009
- DA-08826
- AKOS015966438
- NSC127460
- 2H-1,2,3-Triazole, 2-(4-nitrophenyl)-
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- MDL: MFCD01104762
- Inchi: InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-9-5-6-10-11/h1-6H
- InChI Key: DAIISCIHCDYWAF-UHFFFAOYSA-N
- SMILES: O=[N+](C1=CC=C(N2N=CC=N2)C=C1)[O-]
Computed Properties
- Exact Mass: 190.04900
- Monoisotopic Mass: 190.04907545g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 76.5Ų
Experimental Properties
- PSA: 76.53000
- LogP: 1.69870
2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE Security Information
2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB456356-250 mg |
2-(4-Nitrophenyl)-2H-1,2,3-triazole; . |
18922-72-0 | 250MG |
€249.40 | 2023-07-18 | ||
eNovation Chemicals LLC | D768688-250mg |
2H-1,2,3-Triazole, 2-(4-nitrophenyl)- |
18922-72-0 | 97% | 250mg |
$195 | 2024-06-07 | |
Alichem | A019124733-5g |
2-(4-Nitrophenyl)-2h-1,2,3-triazole |
18922-72-0 | 95% | 5g |
$984.74 | 2023-09-02 | |
Alichem | A019124733-1g |
2-(4-Nitrophenyl)-2h-1,2,3-triazole |
18922-72-0 | 95% | 1g |
$303.80 | 2023-09-02 | |
abcr | AB456356-250mg |
2-(4-Nitrophenyl)-2H-1,2,3-triazole; . |
18922-72-0 | 250mg |
€252.60 | 2025-02-16 | ||
abcr | AB456356-1g |
2-(4-Nitrophenyl)-2H-1,2,3-triazole; . |
18922-72-0 | 1g |
€553.10 | 2025-02-16 | ||
A2B Chem LLC | AB16551-1g |
2-(4-Nitrophenyl)-2h-1,2,3-triazole |
18922-72-0 | 95% | 1g |
$335.00 | 2024-04-20 | |
eNovation Chemicals LLC | D768688-1g |
2H-1,2,3-Triazole, 2-(4-nitrophenyl)- |
18922-72-0 | 97% | 1g |
$490 | 2025-02-18 | |
eNovation Chemicals LLC | D768688-100mg |
2H-1,2,3-Triazole, 2-(4-nitrophenyl)- |
18922-72-0 | 97% | 100mg |
$130 | 2024-06-07 | |
TRC | N901295-10mg |
2-(4-Nitrophenyl)-2H-1,2,3-triazole |
18922-72-0 | 10mg |
$ 50.00 | 2022-06-03 |
2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
Additional information on 2-(4-NITROPHENYL)-2H-1,2,3-TRIAZOLE
Introduction to 2-(4-Nitrophenyl)-2H-1,2,3-triazole (CAS No. 18922-72-0)
2-(4-Nitrophenyl)-2H-1,2,3-triazole, identified by its Chemical Abstracts Service (CAS) number 18922-72-0, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class, a heterocyclic structure characterized by a three-membered ring containing two nitrogen atoms and one carbon atom. The presence of a 4-nitrophenyl substituent in the molecule introduces unique electronic and steric properties, making it a versatile scaffold for various chemical modifications and biological applications.
The 2-(4-Nitrophenyl)-2H-1,2,3-triazole structure has been extensively studied for its potential pharmacological activities. Triazoles are well-known for their broad spectrum of biological effects, including antifungal, antiviral, and anti-inflammatory properties. The nitro group in the aromatic ring further enhances the reactivity and functionality of the molecule, allowing for further derivatization to explore novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new derivatives of triazole compounds with improved pharmacokinetic profiles and enhanced bioavailability. The 4-nitrophenyl moiety in 2-(4-Nitrophenyl)-2H-1,2,3-triazole serves as an excellent starting point for such modifications. Researchers have leveraged this scaffold to synthesize compounds with potential applications in treating neurological disorders, cancer, and infectious diseases. The nitro group's ability to participate in redox reactions also makes it a valuable tool for designing prodrugs that can release active species under specific physiological conditions.
One of the most compelling aspects of 2-(4-Nitrophenyl)-2H-1,2,3-triazole is its role as a precursor in the synthesis of more complex molecules. For instance, it can be used to develop kinase inhibitors, which are crucial in targeted cancer therapies. The nitro group provides a handle for selective functionalization via reduction or diazotization reactions, enabling the construction of diverse molecular architectures. This flexibility has made it a favorite among medicinal chemists seeking to explore new drug candidates.
The biological activity of 2-(4-Nitrophenyl)-2H-1,2,3-triazole has been thoroughly investigated in various preclinical models. Studies have demonstrated its potential as an antimicrobial agent, particularly against resistant strains of bacteria and fungi. The triazole ring disrupts essential microbial processes such as DNA replication and cell wall synthesis, while the nitro group enhances its interaction with biological targets. These findings have prompted further exploration into its use as a component in combination therapies to overcome multidrug resistance.
Moreover, the pharmacological properties of this compound have been linked to its ability to modulate inflammatory pathways. Inflammatory responses play a critical role in many chronic diseases, including autoimmune disorders and metabolic syndromes. By targeting specific inflammatory mediators, derivatives of 2-(4-Nitrophenyl)-2H-1,2,3-triazole may offer therapeutic benefits beyond traditional antimicrobial applications. Preliminary studies suggest that certain analogs exhibit significant anti-inflammatory effects without compromising host immune function.
The synthesis of 2-(4-Nitrophenyl)-2H-1,2,3-triazole involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Starting from readily available aromatic precursors like 4-nitrobenzonitrile or 4-nitrosalicylaldehyde, the compound can be synthesized through cycloaddition reactions between nitrile oxides or via condensation with hydrazine derivatives under controlled conditions. These synthetic pathways not only demonstrate the accessibility of the compound but also showcase its versatility as a building block for more complex molecules.
In conclusion, 18922-72-0 is not just another chemical compound; it represents a cornerstone in pharmaceutical research due to its unique structural features and broad applicability. The combination of the triazole core and the 4-nitrophenyl substituent opens up endless possibilities for drug discovery and development. As our understanding of molecular interactions continues to evolve, 18922-72-0 will undoubtedly remain at the forefront of innovation in medicinal chemistry.
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